Methyl 3-(n-propylthio)phenyl sulfide

Description

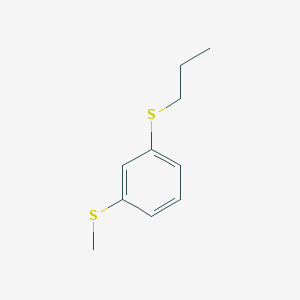

Methyl 3-(n-propylthio)phenyl sulfide is an organosulfur compound with the molecular formula C₁₀H₁₄S₂. Its structure consists of a phenyl ring substituted at the 3-position with an n-propylthio group (–S–C₃H₇) and a methyl sulfide group (–S–CH₃) (Fig. 1). The compound’s nomenclature follows IUPAC rules for sulfides, where substituents on sulfur are prioritized based on alphabetical order and position .

Properties

IUPAC Name |

1-methylsulfanyl-3-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAUKDYCVJBCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(n-propylthio)phenyl sulfide typically involves the nucleophilic substitution reaction of a suitable phenyl halide with a thiol compound. One common method includes the reaction of 3-bromomethylbenzene with n-propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Methyl 3-(n-propylthio)phenyl sulfide serves as a crucial reagent in organic synthesis. It is utilized for the preparation of more complex sulfur-containing compounds. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

| Reaction Type | Product | Yield |

|---|---|---|

| Oxidation | Methyl 3-(n-propylthio)phenyl sulfoxide | High |

| Reduction | This compound | Moderate |

| Substitution | Various substituted phenyl derivatives | Variable |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogens, making it a candidate for pharmaceutical development.

- Case Study: In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.

Potential Therapeutic Uses

Ongoing research is exploring the compound's potential therapeutic applications, particularly in drug development aimed at treating infections and inflammatory diseases. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Industrial Applications

Fragrance and Flavor Industry

This compound is also used in the fragrance and flavor industry due to its distinctive odor profile. It can be incorporated into perfumes and food flavorings to enhance sensory attributes.

- Application Example: The compound is utilized as an intermediate in the synthesis of various aromatic compounds, contributing to the complexity of fragrance formulations.

Environmental Applications

Bioremediation Potential

The compound's sulfur content allows it to play a role in bioremediation processes, particularly in the degradation of volatile organic compounds (VOCs). Research suggests that certain bacterial strains can metabolize this compound, potentially aiding in environmental cleanup efforts.

- Case Study: A study demonstrated that specific microbial communities could effectively degrade this compound under anaerobic conditions, leading to reduced concentrations of harmful pollutants.

Mechanism of Action

The mechanism of action of Methyl 3-(n-propylthio)phenyl sulfide involves its interaction with molecular targets through its sulfide group. This group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The compound can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The pathways involved may include the formation of sulfoxides or sulfones, which can further interact with biological molecules.

Comparison with Similar Compounds

Key Features :

- Electronic effects : The sulfur atoms contribute lone pairs, creating weak electron-donating effects.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations :

- Methyl phenyl sulfide lacks substituents on the phenyl ring, resulting in lower steric hindrance and simpler reactivity compared to this compound .

- 3-Chloro-N-phenyl-phthalimide differs fundamentally in functional groups (imide vs. sulfide) but shares utility in polymer chemistry .

- S,S,R-5 highlights the role of sulfur in bioactive molecules, though its structure is more complex and stereochemically defined .

Physical and Spectral Properties

Table 2: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| This compound* | 214.35 | ~250–270 (estimated) | ~3.8 | <0.1 (estimated) |

| Methyl phenyl sulfide | 124.20 | 188–193 | 2.74 | 0.51 |

| Diethyl disulfide | 122.24 | 152–154 | 2.12 | 0.89 |

*Note: Data for this compound are extrapolated from analogous sulfides .

Spectral Analysis :

- Infrared (IR) Spectroscopy : Alkylthio groups (–S–R) exhibit characteristic absorption bands. For example, n-propylthio groups show strong C–S stretching near 650 cm⁻¹ and S–C bending at ~720 cm⁻¹, distinct from methylthio groups (~690 cm⁻¹) .

- NMR : The phenyl ring protons in this compound would display deshielding due to electron-withdrawing effects of sulfur, with splitting patterns influenced by substituent positions.

Biological Activity

Methyl 3-(n-propylthio)phenyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a methyl group and a propylthio group, contributing to its unique chemical reactivity and biological profile. The presence of sulfur in its structure is significant as it often correlates with various biological activities.

Antioxidant Activity

Antioxidant activity is one of the prominent biological activities attributed to this compound. Research indicates that compounds with similar structures exhibit strong inhibition of lipid peroxidation, which is crucial for preventing oxidative damage in cells.

Table 1: Antioxidant Activity Comparison

| Compound | Lipid Peroxidation Inhibition (%) | IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Trolox | 65 | 45 |

| Compound 7b | 94 | 57.5 |

| Compound 7d | 81 | 65 |

The data suggests that this compound could exhibit comparable or superior antioxidant effects to known standards like Trolox, although specific IC50 values for this compound require further investigation .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar thioether structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Polo-like Kinase Inhibition

In a study investigating Polo-like kinase (Plk1), a target in cancer therapy, derivatives of thioether compounds demonstrated significant inhibitory effects. For instance, a related compound exhibited an IC50 value of approximately 4.4 μM against Plk1, suggesting that this compound may also possess similar kinase inhibition properties .

Table 2: Anticancer Activity Summary

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | Plk1 | 4.4 |

| Compound B | Plk2 | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound has been noted in various literature sources. Its structure allows it to interact with microbial membranes, potentially leading to disruption and cell death.

A bibliometric analysis indicated that essential oils containing sulfur compounds exhibit notable antimicrobial effects against various pathogens, suggesting that this compound could be effective against bacterial strains .

Table 3: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | Concentration Tested (μg/ml) |

|---|---|---|

| Staphylococcus aureus | TBD | TBD |

| Escherichia coli | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the alkyl chain length and substitution patterns can significantly influence its efficacy against different biological targets.

Key Findings:

- Alkyl Chain Length: Studies suggest that increasing the length of the alkyl chain can enhance lipophilicity and potentially improve membrane permeability, thereby increasing biological activity.

- Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the compound's reactivity and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.